N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
“N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide” is a chemical compound with the molecular formula C20H25N5O3 and a molecular weight of 383.44 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the current resources. The molecular weight is known to be 383.44 .Scientific Research Applications
EGFR Inhibition : EGFR is a targetable enzyme in cancer management, and some derivatives of N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide have shown promising results as EGFR inhibitors. For instance, a specific compound exhibited significant anticancer activity against various human carcinoma cell lines, highlighting its potential as an EGFR inhibitor. This compound was found to enhance apoptosis and showed promising inhibition of EGFR in comparative studies with standard drugs (Sever et al., 2020).
Selective Cytotoxicity : Certain derivatives have demonstrated high selectivity in their cytotoxic effects on cancer cell lines, suggesting their potential use in targeted cancer therapy. One study found that a specific derivative showed high selectivity against human lung adenocarcinoma cells, indicating its potential in treating this type of cancer (Evren et al., 2019).
Molecular Docking Studies
Molecular docking studies are crucial in understanding how a drug interacts with its target. These studies help in predicting the behavior of the drug molecule in the body and its potential effectiveness in treating diseases.
- Binding Motif Recognition : Docking studies provide insights into the binding motifs of compounds, helping in understanding their interaction with enzymes like COX-2. This understanding is crucial for designing drugs with targeted action and minimal side effects (Deb et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIMRXJWYEQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.